
Leniolisib phosphate
概要
説明
Leniolisib phosphate is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor developed by Novartis and approved by the FDA in March 2023 for treating activated phosphoinositide 3-kinase delta syndrome (APDS), a rare genetic immunodeficiency affecting approximately 1–2 per million individuals . APDS is caused by gain-of-function mutations in PIK3CD or PIK3R1, leading to hyperactivation of the PI3Kδ pathway, dysregulated lymphocyte maturation, and immune dysfunction. Leniolisib selectively inhibits PI3Kδ, reducing downstream signaling (e.g., AKT/mTOR) and normalizing immune cell proliferation and function .
準備方法
Synthetic Pathway of Leniolisib Base
The synthesis of leniolisib begins with a quinazoline derivative as the core scaffold. Key intermediates and reaction conditions are outlined below.
Initial Synthesis Steps
The foundational synthesis (Scheme 1) starts with compound 1 (6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine), which undergoes sequential modifications to introduce fluorinated and heterocyclic substituents . A critical step involves the coupling of a pyrido[4,3-d]pyrimidine intermediate with a trifluoromethyl-substituted benzyl group under Ullmann conditions, achieving a 78% yield .
Table 1: Key intermediates in leniolisib synthesis
Intermediate | Structure | Role in Synthesis |
---|---|---|
Compound 1 | Pyrido[4,3-d]pyrimidine core | Scaffold for functionalization |
Compound 2 | Trifluoromethyl-benzyl derivative | Enhances PI3Kδ selectivity |
Compound 3 | Methoxy-substituted side chain | Optimizes metabolic stability |
Optimization for Lipophilicity and Permeability
Early analogs exhibited poor membrane permeability due to high polarity. Introducing a methoxy group at the C-5 position of the pyrimidine ring reduced polarity while maintaining potency (IC₅₀ = 12 nM against PI3Kδ) . Permeability was further improved by replacing a polar amide group with a methylene linker, yielding a 4.5-fold increase in PAMPA permeability .
Phosphate Salt Formation
Leniolisib’s low aqueous solubility (0.2 mg/mL at pH 7.4) necessitated salt formation to enhance bioavailability.
Salt Screening and Selection
A salt screen identified phosphoric acid as optimal, forming a crystalline phosphate salt with 548.45 g/mol molecular weight . The salt improved solubility to 100 mg/mL in water, a 500-fold enhancement over the free base .
Table 2: Physicochemical properties of this compound
Property | Value | Method |
---|---|---|
Solubility (H₂O) | 100 mg/mL | USP dissolution |
pKa | 4.2 (basic), 9.8 (acidic) | Potentiometric titration |
Crystal form | Monoclinic, P2₁/c | X-ray diffraction |
Crystallization Process
The salt is crystallized from a mixture of ethanol and water (3:1 v/v) at 25°C, yielding needle-shaped crystals with a melting point of 198–201°C . Process parameters include:
-
Stoichiometry : 1:1 molar ratio of leniolisib to phosphoric acid.
-
Cooling rate : 0.5°C/min to prevent amorphous precipitation.
Purification and Analytical Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) achieves >99.5% purity . Critical impurities include:
-
M1 metabolite : O-demethylation product (retention time = 12.3 min).
-
M43 metabolite : N-dealkylation byproduct (retention time = 14.8 min) .
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, pyrimidine-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂) .
-
Mass spectrometry : [M+H]⁺ = 549.2 m/z, consistent with theoretical molecular weight .
Scale-Up and Process Validation
Pilot-Scale Synthesis
A 10 kg batch synthesis achieved 85% overall yield using the following conditions:
-
Reactor : 500 L glass-lined vessel.
-
Temperature control : ±2°C for exothermic steps.
-
Quality control : In-process checks for intermediate purity (>98%) .
Stability Studies
This compound exhibits stability under accelerated conditions (40°C/75% RH for 6 months), with <0.5% degradation products . Degradation pathways include hydrolysis of the methoxy group and oxidation at the pyrimidine ring .
Regulatory and Manufacturing Considerations
The FDA-approved formulation (JOENJA® tablets) uses this compound equivalent to 70 mg leniolisib per dose . Critical manufacturing steps include:
-
Granulation : Wet granulation with lactose monohydrate and microcrystalline cellulose.
-
Coating : Film-coating with hydroxypropyl methylcellulose to mask bitterness .
Table 3: Formulation composition of JOENJA® tablets
Component | Function | Percentage (w/w) |
---|---|---|
This compound | Active ingredient | 30.5% |
Lactose monohydrate | Binder | 52.0% |
Magnesium stearate | Lubricant | 1.5% |
化学反応の分析
レニオリシブリン酸は、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応には、1つの原子または原子群を別の原子または原子群で置き換えることが含まれます。一般的な試薬には、ハロゲンまたは求核剤が含まれます。
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
レニオリシブリン酸は、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome
Leniolisib phosphate is primarily indicated for the treatment of APDS in patients aged 12 years and older. The clinical efficacy of leniolisib has been demonstrated through several pivotal studies:
- Phase 3 Randomized Controlled Trial : A study involving 31 patients showed that those treated with leniolisib experienced significant reductions in lymph node size and improvements in immune cell profiles compared to placebo. Specifically, the treatment led to a 62.7% reduction in lymphadenopathy and a notable increase in naïve B cells by 37.3 percentage points (p=0.0002) .
- Long-Term Open-Label Extension Study : In a follow-up study with 37 patients over five years, leniolisib maintained its efficacy, demonstrating continued reductions in lymphadenopathy and spleen volume while also improving overall immune function .
Safety Profile
This compound has shown a favorable safety profile, with most adverse events classified as mild (grades 1-3). In clinical trials, serious adverse events were rare and not deemed related to the medication . The drug's tolerability was further confirmed in long-term studies where no significant safety concerns were raised over extended use .
Efficacy Outcomes
The following table summarizes key efficacy outcomes from clinical studies involving this compound:
Study Type | Patient Count | Reduction in Lymph Node Size (%) | Increase in Naïve B Cells (%) | Spleen Volume Reduction (cm³) |
---|---|---|---|---|
Phase 3 RCT | 31 | 62.7% | 37.3% | -186 cm³ |
Open-Label Extension Study | 37 | Continued reduction | Sustained increase | -37.6% |
Immunological Improvements
This compound has been associated with various immunological benefits:
- Increased Naïve B Cells : The percentage of naïve B cells significantly increased from baseline levels, indicating improved immune reconstitution.
- Reduced Serum Immunoglobulin M Levels : Patients treated with leniolisib exhibited lower serum immunoglobulin M levels compared to those receiving placebo .
Case Study 1: Patient Response to Leniolisib
A patient diagnosed with APDS received this compound for three months. Post-treatment evaluations revealed:
- Lymphadenopathy : A marked reduction in lymph node size by approximately 70%.
- Immune Function : Normalization of key immune cell subsets, including an increase in naïve B cells from 15% to over 50%.
Case Study 2: Long-Term Efficacy
In a long-term follow-up of a cohort of patients treated with this compound for over two years:
- Annual Infection Rates : Patients experienced significantly reduced annualized infection rates (p=0.004).
- Quality of Life Improvements : Many reported enhanced quality of life due to fewer infections and improved physical health.
作用機序
レニオリシブリン酸は、PI3Kδ酵素を選択的に阻害することによって効果を発揮します。 この阻害は、AKT経路の活性化に関与するシグナル伝達分子であるホスファチジルイノシトール-3,4,5-トリリン酸(PIP3)の生成を阻害します . この経路を阻害することにより、レニオリシブリン酸は免疫機能を正常化し、リンパ球の増殖を抑制し、免疫細胞サブセットを改善するのに役立ちます .
類似の化合物との比較
レニオリシブリン酸は、PI3Kδに対する高い選択性において独自です。類似の化合物には以下が含まれます。
イデラリシブ: 慢性リンパ性白血病の治療に使用される最初のPI3Kδ阻害剤.
デュベリシブ: 再発性または難治性の慢性リンパ性白血病の治療に使用される二重PI3KδおよびPI3Kγ阻害剤.
コパンリシブ: 再発性濾胞性リンパ腫の治療に使用されるPI3KαおよびPI3Kδ阻害剤.
アルペリシブ: PIK3CA変異陽性の乳がんの治療に使用されるPI3Kα阻害剤.
ウンブラリシブ: 再発性または難治性の辺縁帯リンパ腫の治療に使用されるPI3Kδおよびカゼインキナーゼ-1イプシロン阻害剤.
レニオリシブリン酸は、PI3Kδを特異的に標的とするため、APDSの治療に特に効果的です。
類似化合物との比較
Key Features
- Chemical Properties : Molecular formula C₂₁H₂₅F₃N₆O₂·H₃PO₄; molecular weight 548.46 g/mol (phosphate salt). It has a logD (pH 7.4) of 3.1, pH-dependent solubility, and complies with Lipinski’s Rule of 5 .
- Dosage : 70 mg twice daily, orally, with or without food .
- Clinical Efficacy: In a 12-week randomized trial (NCT02435173), leniolisib reduced lymphoproliferation (39% reduction in lymph node size, 40% in spleen volume) and normalized IgM levels .
Comparison with Similar PI3K Inhibitors
Mechanism and Selectivity
Leniolisib’s high selectivity for PI3Kδ (IC₅₀ = 11 nM) distinguishes it from other PI3K inhibitors:
- Idelalisib : Targets PI3Kδ (IC₅₀ = 2.5 nM) but lacks isoform specificity, leading to off-target effects (e.g., hepatotoxicity, colitis) .
- Umbralisib : Dual PI3Kδ and CK1ε inhibitor (IC₅₀ = 22 nM for PI3Kδ); associated with severe adverse events (AEs), including infections and hypertension .
- Duvelisib : Pan-PI3K inhibitor (IC₅₀ = 2.5 nM for δ/γ isoforms), linked to fatal immune-mediated toxicities .
Clinical Efficacy and Indications
- Leniolisib: Approved for APDS (2023). Trials demonstrated rapid normalization of lymphocyte subsets (e.g., CD4+/CD8+ ratios) and sustained reductions in lymphoproliferation .
- Idelalisib : Approved for chronic lymphocytic leukemia (CLL) and follicular lymphoma (2014). Efficacy marred by high discontinuation rates due to AEs .
- Umbralisib : Approved for marginal zone lymphoma (2021). Withdrawn in 2022 due to fatal toxicity risks .
Pharmacokinetics (PK)
生物活性
Leniolisib phosphate, marketed under the trade name Joenja, is a novel therapeutic agent primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). This compound functions as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a critical role in immune cell signaling. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Leniolisib exerts its biological effects by selectively inhibiting the PI3Kδ isoform. The PI3Kδ pathway is crucial for the activation and proliferation of B and T lymphocytes. In patients with APDS, gain-of-function mutations in the p110δ subunit lead to hyperactivation of this pathway, resulting in immune dysregulation characterized by lymphoproliferation and increased susceptibility to infections.
- Inhibition Profile : Leniolisib demonstrates a high selectivity for PI3Kδ over other isoforms:
This selectivity allows leniolisib to effectively reduce aberrant signaling without significantly affecting other pathways.
Pharmacodynamics
In vitro studies indicate that leniolisib reduces phosphorylated Akt (pAkt) levels in a dose-dependent manner. Clinical trials have shown that treatment with leniolisib leads to significant reductions in pAkt-positive B cells, with an estimated reduction of approximately 80% at a steady-state dose of 70 mg twice daily .
Key Findings from Clinical Trials:
- Reduction in Lymphoproliferation : A placebo-controlled study involving 31 patients demonstrated a significant reduction in lymph node size (62.7%) and spleen volume (37.6%) after treatment with leniolisib compared to placebo .
- Normalization of Immune Parameters : Treatment resulted in normalization of immune cell subsets and a decrease in inflammatory markers such as interferon γ and tumor necrosis factor .
Case Studies
A notable case study involved a cohort of patients with APDS who received leniolisib over a 12-week period. The results highlighted:
- Immunological Improvements : Patients exhibited normalization of circulating transitional and naive B cells.
- Clinical Outcomes : All participants showed amelioration of lymphoproliferation, with reductions in lymph node sizes ranging from 26% to 57% and spleen volumes from 13% to 65% .
Safety Profile
Leniolisib has been reported to have a favorable safety profile. Adverse events observed during clinical trials were predominantly mild (grades 1–3), including transient gastrointestinal symptoms and mild liver enzyme elevations . Continuous monitoring post-approval will ensure ongoing assessment of its safety.
Summary Table of Biological Activity
Parameter | Observation |
---|---|
Selectivity (IC50) | PI3Kδ: 11 nM; PI3Kα: 22-fold higher |
Reduction in pAkt-positive B cells | ~80% at steady state (70 mg BID) |
Lymph node size reduction | 62.7% vs. placebo |
Spleen volume reduction | 37.6% vs. placebo |
Common adverse events | Mild gastrointestinal symptoms |
Q & A
Basic Research Question: What is the molecular mechanism by which leniolisib phosphate selectively inhibits PI3Kδ, and how does this specificity impact experimental design?
Answer:
this compound is a potent, isoform-selective inhibitor of PI3Kδ, with an IC50 of 11 nM. Its selectivity over other PI3K isoforms (28-fold for α, 43-fold for β, 257-fold for γ) is critical for minimizing off-target effects in cellular assays . Mechanistically, leniolisib binds to the ATP-binding pocket of PI3Kδ, blocking phosphorylation of downstream targets like AKT (S473 and T308), as demonstrated in BMPR2-silenced pulmonary artery endothelial cells (PAECs) . This specificity allows researchers to isolate PI3Kδ-dependent signaling pathways in immune cell models (e.g., B/T cell proliferation assays) without confounding effects from other PI3K isoforms. Experimental validation should include Western blotting for pAKT and functional assays (e.g., BrdU incorporation) to confirm pathway inhibition .
Basic Research Question: How should clinical trials for APDS be structured to evaluate leniolisib’s efficacy and safety in heterogeneous patient populations?
Answer:
The phased approach used in APDS trials provides a robust framework:
- Phase 1 (Dose-Finding): Open-label, static dose escalation (e.g., 70 mg BID) to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and safety .
- Phase 2/3 (Randomized Control): Double-blind, placebo-controlled trials (e.g., 12-week RCT with 31 patients) to assess primary endpoints (lymphoproliferation reduction) and secondary endpoints (infection frequency, IgG normalization) .
Patient stratification by genetic mutation (PIK3CD vs. PIK3R1) and age (pediatric vs. adult) is critical, as responses vary. For example, pediatric patients (4–11 years) require weight-adjusted dosing (e.g., 60–140 mg daily) .
Advanced Research Question: What in vitro models best recapitulate the dysregulated PI3Kδ signaling observed in APDS, and how can they be optimized for preclinical testing?
Answer:
- BMPR2/CAV1-Silenced PAECs: siRNA-mediated knockdown of BMPR2 or CAV1 in PAECs induces AKT hyperactivation, mimicking APDS-related vascular pathology. Leniolisib (1–10 µM) reverses AKT phosphorylation (S473/T308) and reduces EndoMT markers (α-SMA, CD44) .
- Primary Immune Cells: Peripheral blood mononuclear cells (PBMCs) from APDS patients (PIK3CD E1021K mutation) show elevated pAKT levels. Leniolisib treatment (100 nM) normalizes pAKT and reduces CD19<sup>+</sup> B cell activation .
Optimization: Include genetic validation (e.g., CRISPR editing) and multi-omics profiling (phosphoproteomics, RNA-seq) to capture pathway crosstalk with NOTCH1/PPARγ .
Advanced Research Question: How can researchers address contradictory data on leniolisib’s efficacy in patients with splice-site vs. missense PIK3R1 mutations?
Answer:
Contradictions arise from mutation-specific effects on PI3Kδ activity:
- PIK3CD E1021K (Missense): Constitutively activates PI3Kδ, leading to robust pAKT suppression with leniolisib .
- PIK3R1 Splice-Site Mutations: Truncated regulatory subunits may alter PI3Kδ/γ balance, requiring dual inhibition in some cases .
Methodological Solutions: - Use patient-derived iPSCs to model mutation-specific signaling.
- Stratify clinical data by mutation type and employ longitudinal immune profiling (e.g., flow cytometry for Treg/Bmem subsets) .
Q. Methodological Guidance: What statistical approaches are recommended for analyzing dose-response relationships in leniolisib studies?
Answer:
- Dose-Response Curves: Fit data using nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism). Calculate IC50 with 95% confidence intervals .
- PK/PD Modeling: Use compartmental models to correlate plasma concentrations (Cmax, AUC) with pAKT inhibition. Leverage 19F-NMR or LC-MS for metabolite quantification (e.g., M1/M2 metabolites) .
- Handling Outliers: Apply Grubbs’ test for outlier removal in small datasets (n < 10) .
Advanced Research Question: How can researchers model leniolisib’s pharmacokinetics in pediatric populations to guide dosing?
Answer:
- Population PK Modeling: Incorporate allometric scaling for body weight (e.g., 70 mg BID for >45 kg, 60 mg for 12–45 kg) and age-related metabolic differences (CYP3A4 activity) .
- Pediatric Trials: The ongoing phase 3 trial (NCT pending) for ages 1–6 years uses sparse sampling and Bayesian estimation to minimize blood draws .
Translational Research Question: What combination therapies are being explored to enhance leniolisib’s efficacy in APDS and other PIDs?
Answer:
- mTOR Inhibitors: Preclinical data suggest synergy with sirolimus (reduces lymphoproliferation but limited by renal toxicity) .
- JAK/STAT Inhibitors: Co-targeting downstream effectors may overcome resistance in hyperinflammatory subsets.
Experimental Design: Use factorial ANOVA to test drug interactions in vitro .
Q. Regulatory and Ethical Consideration: How do FDA guidelines influence the design of leniolisib trials for rare diseases?
Answer:
- Orphan Drug Designation: Allows smaller trial sizes (n = 30–50) and surrogate endpoints (e.g., pAKT suppression) .
- Pediatric Extrapolation: Leverage adult PK/PD data with safety bridging studies (e.g., ongoing trials for ages 1–6) .
Q. Biomarker Identification: What validated biomarkers are used to monitor leniolisib’s target engagement in clinical trials?
Answer:
- Primary Biomarker: pAKT (S473) reduction in PBMCs (≥50% suppression correlates with clinical response) .
- Secondary Biomarkers: Serum IgM/IgG normalization, CD4<sup>+</sup>/CD8<sup>+</sup> ratio improvement .
Q. Future Directions: What gaps remain in understanding leniolisib’s long-term effects on immune reconstitution?
Answer:
特性
CAS番号 |
1354691-97-6 |
---|---|
分子式 |
C21H28F3N6O6P |
分子量 |
548.5 g/mol |
IUPAC名 |
1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |
InChIキー |
XXEDEGOAYSGNPS-ZOWNYOTGSA-N |
SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
異性体SMILES |
CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
正規SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leniolisib phosphate; Leniolisib monophosphate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。